4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine
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Overview
Description
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is a heterocyclic compound that features a seven-membered ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cycloheptanone and thiophene derivatives, followed by amination reactions to introduce the methanamine group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents employed .
Scientific Research Applications
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with certain enzymes may inhibit their function, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 4H,5H,6H,7H,8H-cyclohepta[b]thiophen-3-ylmethanamine
- 2-amino-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carbonitrile
Uniqueness
4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylmethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C10H15NS |
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Molecular Weight |
181.30 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylmethanamine |
InChI |
InChI=1S/C10H15NS/c11-7-9-6-8-4-2-1-3-5-10(8)12-9/h6H,1-5,7,11H2 |
InChI Key |
VWJIEAGHFCHGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2)CN |
Origin of Product |
United States |
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